Cas no 84596-50-9 (3-Pyridinamine, 5-methyl-6-phenyl-)

3-Pyridinamine, 5-methyl-6-phenyl- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinamine, 5-methyl-6-phenyl-
- 5-methyl-6-phenylpyridin-3-amine
- 5-Methyl-6-phenyl-3-pyridylamine
- A1-10271
- 84596-50-9
- SCHEMBL2406888
- DTXSID20542391
- VADWWINIMUNKLW-UHFFFAOYSA-N
-
- MDL: MFCD14701596
- インチ: InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
- InChIKey: VADWWINIMUNKLW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CN=C1C2=CC=CC=C2)N
計算された属性
- せいみつぶんしりょう: 184.100048391g/mol
- どういたいしつりょう: 184.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Pyridinamine, 5-methyl-6-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 184335-5g |
5-Methyl-6-phenylpyridin-3-amine, 95% |
84596-50-9 | 95% | 5g |
$1980.00 | 2023-09-07 | |
Alichem | A022003991-250mg |
5-Amino-3-methyl-2-phenylpyridine |
84596-50-9 | 97% | 250mg |
$659.60 | 2023-08-31 | |
Alichem | A022003991-1g |
5-Amino-3-methyl-2-phenylpyridine |
84596-50-9 | 97% | 1g |
$1747.20 | 2023-08-31 | |
Alichem | A022003991-500mg |
5-Amino-3-methyl-2-phenylpyridine |
84596-50-9 | 97% | 500mg |
$1048.60 | 2023-08-31 |
3-Pyridinamine, 5-methyl-6-phenyl- 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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8. Book reviews
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9. Back matter
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
3-Pyridinamine, 5-methyl-6-phenyl-に関する追加情報
3-Pyridinamine, 5-methyl-6-phenyl-: A Comprehensive Overview
3-Pyridinamine, 5-methyl-6-phenyl-pyridinamine, and its derivatives have garnered significant attention in the field of biomedical research due to their unique structural properties and potential applications in pharmacology and drug development. This compound, also referred to as CAS NO 84596-50-9, is a pyridine derivative with promising therapeutic implications.
Recent studies have highlighted the role of pyridinamines in anticancer drug design. The 5-methyl group and 6-phenyl substituent on the pyridine ring contribute to the compound's distinct pharmacokinetic properties, making it a valuable candidate for targeted therapy. Researchers have explored its ability to inhibit specific cancer signaling pathways, offering a novel approach to treating hard-to-treat cancers such as breast cancer and leukemia.
Another area of focus is the neuroprotective potential of 3-pyridinamine derivatives. Preclinical trials have demonstrated their capacity to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. This makes them promising candidates for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, the 5-methyl-6-phenyl-pyridinamine core has shown remarkable activity in antimicrobial drug discovery. Its unique structure allows for effective targeting of bacterial cell walls, rendering it a potential solution to the growing problem of antibiotic resistance. Collaborative efforts between academic and industrial researchers have aimed to optimize its bioavailability and target specificity, paving the way for clinical applications.
Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular mechanisms of 3-pyridinamine. High-resolution X-ray crystallography studies have revealed how the methyl group at position 5 and the phenyl substituent at position 6 influence the compound's interactions with biological targets. These findings are instrumental in guiding medicinal chemists in designing more effective drugs.
Additionally, the study of pyridinamine analogs has expanded to explore their potential as radioprotectors. Preclinical models have indicated that certain derivatives can mitigate radiation-induced damage, offering hope for patients undergoing radiotherapy for cancers like lung cancer and prostate cancer.
As research into 3-pyridinamine, 5-methyl-6-phenyl-pyridinamine (CAS NO 84596-50-9) continues to evolve, its applications are expected to extend into other therapeutic areas. Ongoing collaborations between pharmaceutical companies and academic institutions are crucial in translating these findings into clinically viable treatments, ensuring that the full potential of this compound is realized.
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